molecular formula C10H9N3O2 B1315784 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS No. 120494-05-5

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B1315784
M. Wt: 203.2 g/mol
InChI Key: BSJDEUJISIOWPT-UHFFFAOYSA-N
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Description

“4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthetic Chemistry: Heterocyclic Compound Synthesis

Summary

This compound is instrumental in the synthesis of heterocyclic compounds, particularly pyrazolopyridine derivatives, which are valuable in various chemical and pharmaceutical applications.

Methods

Synthetic strategies include the assembly of the pyrazolopyridine system through cyclization reactions, often facilitated by catalysts to improve yield and selectivity.

Results

The methodologies have been optimized to produce a range of derivatives, showcasing the compound’s versatility as a precursor in the synthesis of complex heterocycles .

Pharmacology: Development of Therapeutic Agents

Summary

The pyrrole moiety within the compound’s structure is a key feature in the development of therapeutic agents with a wide range of biological activities.

Methods

Chemical modifications of the core structure are performed to enhance its interaction with biological targets, thereby improving its therapeutic potential.

Results

Derivatives of the compound have shown varied pharmacological activities, including antibacterial, antifungal, and antiviral properties, leading to the development of new drugs .

Bioorganic Chemistry: Antifungal Agent Synthesis

Summary

In bioorganic chemistry, the compound is used to create antifungal agents, leveraging its pyrrole core for biological activity.

Methods

A multi-step synthetic route is employed to produce bis(guanidino-aryl)-pyrroles, which have demonstrated significant antifungal efficacy.

Results

The synthesized antifungal agents have shown activity against a range of fungal pathogens, highlighting the compound’s potential in addressing fungal infections .

Neuropharmacology: Antidepressant Research

Summary

The compound’s derivatives are being investigated for their potential use as antidepressants in neuropharmacological applications.

Methods

Behavioral assays, such as the mouse tail suspension test, are used to evaluate the antidepressant-like effects of the compound’s derivatives.

Results

Some derivatives have shown a significant reduction in immobility time, suggesting their potential as antidepressant agents .

Medicinal Chemistry: Synthesis of Dihydropyrimidinones

Summary

“4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” is used in the synthesis of dihydropyrimidinones (DHPMs), which have various medicinal applications.

Methods

Catalytic methods are employed to synthesize substituted DHPMs, with a focus on optimizing conditions for efficiency and selectivity.

Results

The optimized synthesis has led to the production of a diversity of DHPMs, which are important in medicinal chemistry for their pharmacological properties .

Future Directions

The future directions for research on “4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrrole-containing compounds , there may be potential for the development of new drugs or therapeutic agents.

properties

IUPAC Name

4-methyl-3-nitro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJDEUJISIOWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557603
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

CAS RN

120494-05-5
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.82 g (0.0581 mol; yield: 90.4%) of a yellow powder, which turns red in air, are obtained by carrying out the reaction in the same way as in Stage B of Example 92 but starting from 9.85 g (0.0643 mol) of 4-methyl-3nitro-2-aminopyridine and using 10.2 g (0.0772 mol; 1.2 eq) of 2,5-dimethoxytetrahydrofuran and 200 cm3 of glacial CH3CO2H, and bringing the solution to reflux for 3 h.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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